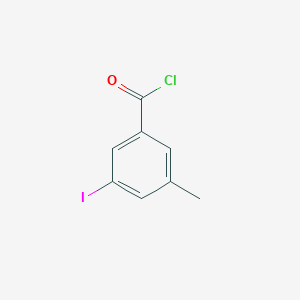![molecular formula C13H19NO B13142607 [4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol](/img/structure/B13142607.png)
[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . This compound features a pyridine ring substituted with a cyclopropylpropyl group and a methyl group, along with a methanol group attached to the second carbon of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol typically involves the reaction of 4-(3-cyclopropylpropyl)-5-methylpyridine with formaldehyde under basic conditions . The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-cyclopropylpropyl)-5-methylpyridine-2-carboxylic acid.
Reduction: Formation of 4-(3-cyclopropylpropyl)-5-methylpiperidine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(3-Cyclopropylpropyl)-5-methylpyridine: Lacks the methanol group, making it less polar and potentially less reactive.
4-(3-Cyclopropylpropyl)-5-methylpiperidine-2-methanol: A reduced form of the pyridine derivative, which may exhibit different biological activities.
4-(3-Cyclopropylpropyl)-5-methylpyridine-2-carboxylic acid: An oxidized form, which may have different chemical properties and applications.
Uniqueness
The presence of the methanol group in [4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
[4-(3-cyclopropylpropyl)-5-methylpyridin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO/c1-10-8-14-13(9-15)7-12(10)4-2-3-11-5-6-11/h7-8,11,15H,2-6,9H2,1H3 |
InChI Key |
GPYXRGLRLRVFHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1CCCC2CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2Z)-2-[[20-[(E)-[1-(dicyanomethylidene)-5-methyl-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5-methyl-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13142526.png)
![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B13142532.png)
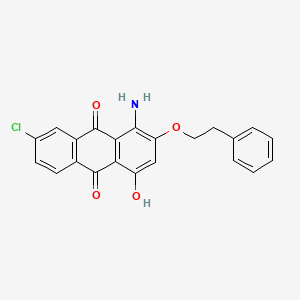
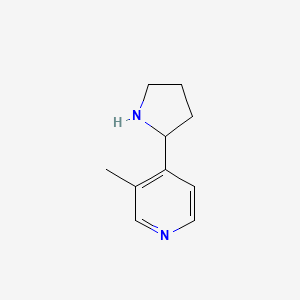
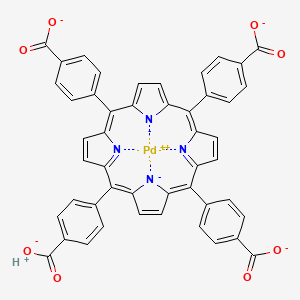
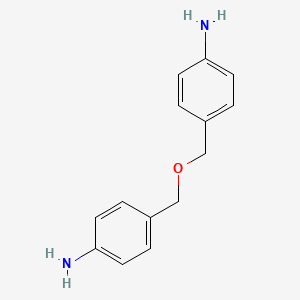
![2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)
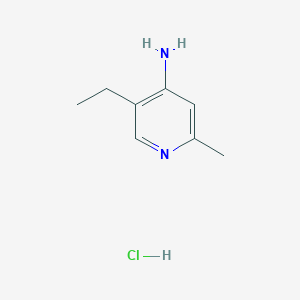
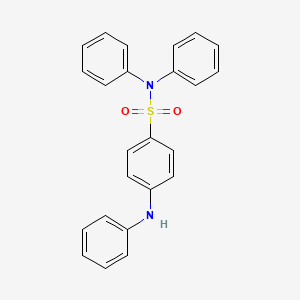
![6-[Bis(acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13142586.png)
![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)


